molecular formula C17H11N5O2 B2907946 1-phenyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1189880-15-6

1-phenyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No. B2907946
CAS RN: 1189880-15-6
M. Wt: 317.308
InChI Key: CMSOALSUKMDABS-UHFFFAOYSA-N
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Description

1-phenyl-3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one, also known as PPOP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug development. PPOP is a pyridazinone derivative that is synthesized through a multistep process involving the condensation of various reagents.

Scientific Research Applications

Anticancer Activity

Compounds with structural similarities have been designed and synthesized for their potential anticancer activities. They have been evaluated for inhibitory effects against various human cancer cell lines such as breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .

Kinase Inhibition

Another application could be in the development of kinase inhibitors. Indazole-pyridine series of protein kinase B/Akt inhibitors have been synthesized for their selectivity and oral bioavailability, with a focus on reducing hypotension .

Herbicidal Activity

Derivatives of pyridinyl compounds have been explored for their herbicidal activity. This suggests that our compound of interest could potentially be used in agricultural research to develop new herbicides .

Computational Chemistry

In silico studies and computational chemistry play a significant role in understanding the properties and reactivity of compounds. Similar compounds have been studied using Density Functional Theory (DFT) to probe their reactivity .

Synthetic Chemistry

The synthesis of new compounds with various substitutions can lead to the discovery of molecules with unique properties. This is a broad field where our compound could be applied in the synthesis of new materials or pharmaceuticals .

Catalysis

Compounds containing pyridinyl groups have been used in catalysis, such as in the copper-catalyzed synthesis of aromatic ketones through Csp3-H oxidation .

properties

IUPAC Name

1-phenyl-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O2/c23-14-9-11-22(12-6-2-1-3-7-12)20-15(14)17-19-16(21-24-17)13-8-4-5-10-18-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSOALSUKMDABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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